Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate
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Overview
Description
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate is a synthetic azo dye commonly known as Allura Red AC. It is widely used in the food industry to impart a red color to various products. This compound is known for its high solubility in water and its stability under various conditions .
Preparation Methods
The synthesis of Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate involves a diazotization reaction followed by coupling with a naphthalene derivative. The process typically starts with the diazotization of 2-methoxy-5-methyl-4-sulfophenylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 6-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the final product .
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Under reductive conditions, the azo bond can be cleaved, resulting in the formation of the corresponding amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and a reagent in various analytical techniques.
Biology: The compound is employed in histological staining to visualize cellular components.
Medicine: It is used in diagnostic assays and as a marker in medical imaging.
Mechanism of Action
The mechanism of action of Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these molecules, altering their activity and function. For example, it has been shown to regulate potassium channel activity and inhibit adenylyl cyclase through its interaction with dopamine receptors .
Comparison with Similar Compounds
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate is unique among azo dyes due to its specific structural features and applications. Similar compounds include:
Tartrazine: Another azo dye used in food coloring, but with different color properties and applications.
Sunset Yellow FCF: A similar azo dye with a different hue and used in various food and cosmetic products.
Amaranth: An azo dye with similar applications but different chemical structure and properties.
These compounds share some common features but differ in their specific uses, stability, and regulatory status.
Properties
Molecular Formula |
C18H15N2Na2O8S2+ |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-1 |
InChI Key |
CEZCCHQBSQPRMU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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